methanone](/img/structure/B13495169.png)
[(4-Methylpyridin-3-yl)sulfanyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpyridin-3-yl)sulfanylmethanone is an organic compound with the molecular formula C13H11NOS It is a derivative of pyridine and benzene, featuring a sulfanyl group linking the two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 4-methylpyridine-3-thiol with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Methylpyridin-3-yl)sulfanylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(4-Methylpyridin-3-yl)sulfanylmethanone has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Methylpyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues, stabilizing the compound-protein complex. These interactions can alter the conformation and function of the target proteins, thereby exerting the compound’s effects.
Comparaison Avec Des Composés Similaires
(4-Methylpyridin-3-yl)sulfanylmethanone can be compared with other similar compounds, such as:
(4-Methylpyridin-3-yl)sulfanylmethanol: This compound features a hydroxyl group instead of a carbonyl group, resulting in different reactivity and biological activity.
(4-Methylpyridin-3-yl)sulfanylethanone: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
(4-Methylpyridin-3-yl)sulfanylacetonitrile: The presence of a nitrile group introduces additional reactivity and potential for further functionalization.
The uniqueness of (4-Methylpyridin-3-yl)sulfanylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H11NOS |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
S-(4-methylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C13H11NOS/c1-10-7-8-14-9-12(10)16-13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
XVGQAAQJDJPRQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


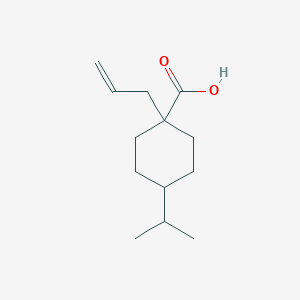
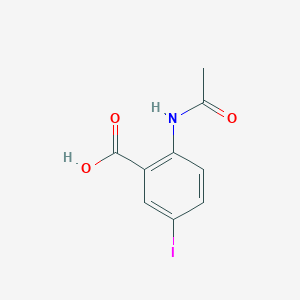

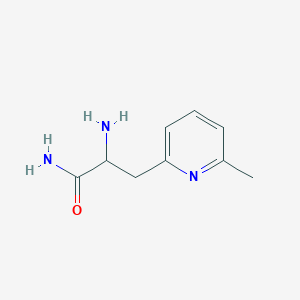
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
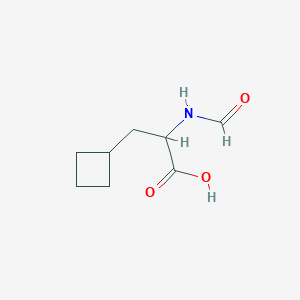
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)

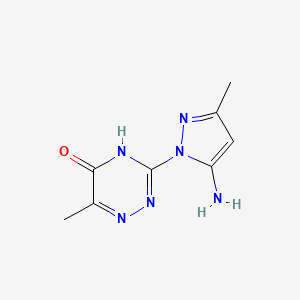
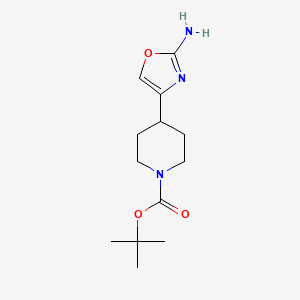
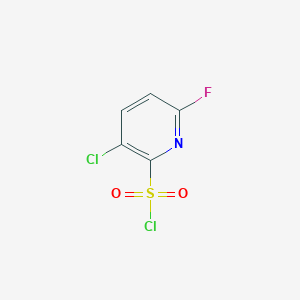
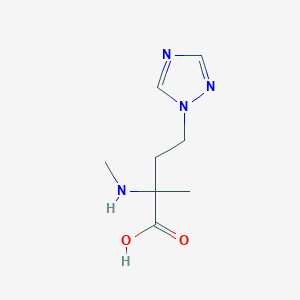
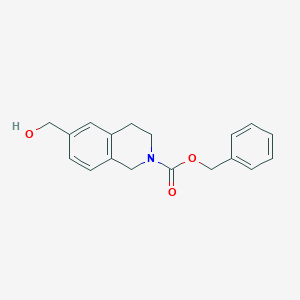
![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
